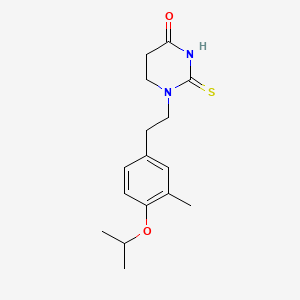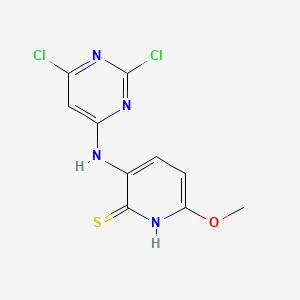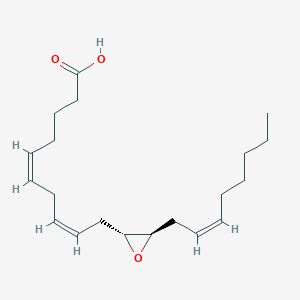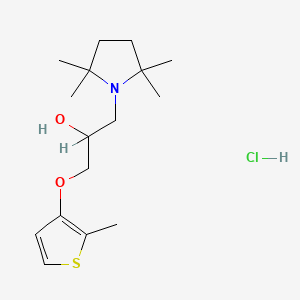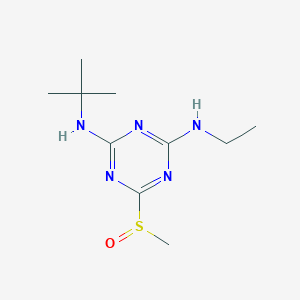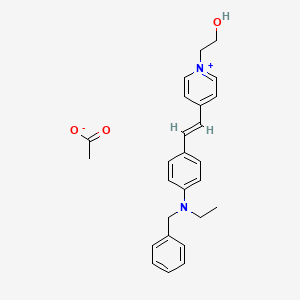
4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium core, makes it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate typically involves multiple steps. One common method includes the reaction of 4-(Benzylmethyl(ethyl)amino)benzaldehyde with 2-hydroxyethylpyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with acetic acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridinium salts with various functional groups.
Aplicaciones Científicas De Investigación
4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids.
Mecanismo De Acción
The mechanism of action of 4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate involves its interaction with molecular targets such as enzymes and receptors. The pyridinium core can interact with biological molecules, leading to inhibition or activation of specific pathways. This compound may also disrupt cellular processes by altering membrane integrity or interfering with signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(4-(Dimethylamino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate
- 4-(2-(4-(Methylamino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate
Uniqueness
4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate is unique due to its specific substituents on the pyridinium ring, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
83950-14-5 |
|---|---|
Fórmula molecular |
C24H27N2O.C2H3O2 C26H30N2O3 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-[4-[(E)-2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;acetate |
InChI |
InChI=1S/C24H27N2O.C2H4O2/c1-2-26(20-23-6-4-3-5-7-23)24-12-10-21(11-13-24)8-9-22-14-16-25(17-15-22)18-19-27;1-2(3)4/h3-17,27H,2,18-20H2,1H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
FYHABCCBCYOHGI-UHFFFAOYSA-M |
SMILES isomérico |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCO.CC(=O)[O-] |
SMILES canónico |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=CC3=CC=[N+](C=C3)CCO.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



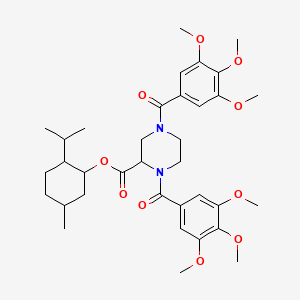
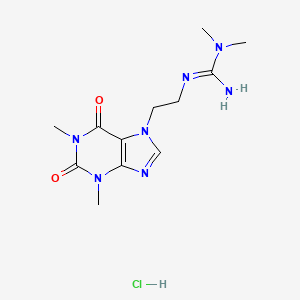
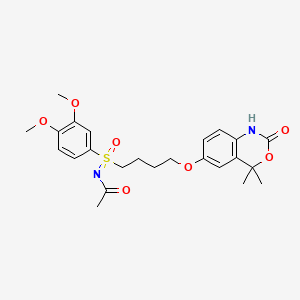
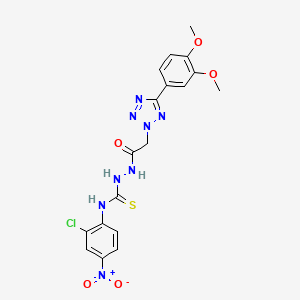
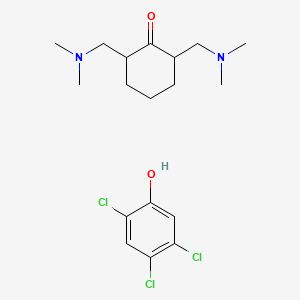
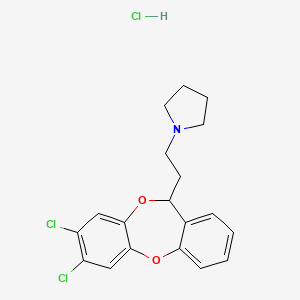

![[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12760660.png)
